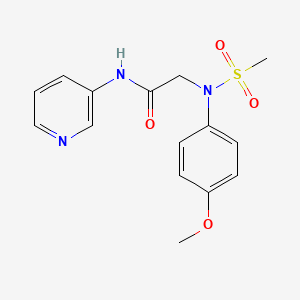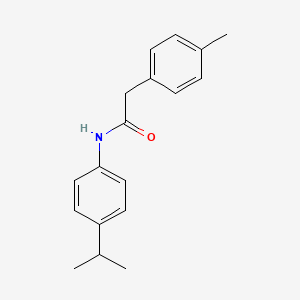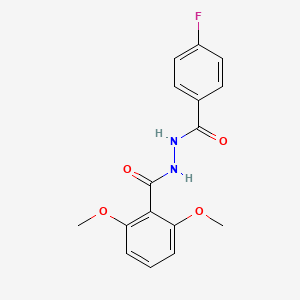![molecular formula C21H21NO2 B5771561 3-[4-(diethylamino)benzylidene]-5-phenyl-2(3H)-furanone](/img/structure/B5771561.png)
3-[4-(diethylamino)benzylidene]-5-phenyl-2(3H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(diethylamino)benzylidene]-5-phenyl-2(3H)-furanone, commonly known as DEAB, is a chemical compound that belongs to the class of furanones. It is a yellow crystalline powder that is soluble in organic solvents like ethanol and chloroform. DEAB has been extensively studied for its potential applications in scientific research due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of DEAB is based on its ability to bind to the active site of ALDH enzymes and inhibit their activity. This leads to an accumulation of aldehydes in the body, which can be used to study their effects on cellular processes. DEAB has been shown to be a potent inhibitor of ALDH enzymes and can be used at low concentrations in experiments.
Biochemical and Physiological Effects:
DEAB has been shown to have a variety of biochemical and physiological effects. Studies have shown that DEAB can induce apoptosis (programmed cell death) in cancer cells by inhibiting ALDH activity. DEAB has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, DEAB has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using DEAB in lab experiments is its potency as an inhibitor of ALDH enzymes. DEAB can be used at low concentrations, which reduces the risk of non-specific effects on cellular processes. Additionally, DEAB is a stable compound that can be easily stored and transported. However, one of the limitations of using DEAB is its potential toxicity to cells at high concentrations. Careful dosing and monitoring of cell viability are necessary to ensure accurate results.
Orientations Futures
DEAB has a wide range of potential applications in scientific research. Some of the future directions for DEAB research include:
1. Investigating the effects of DEAB on stem cell differentiation and self-renewal.
2. Studying the role of DEAB in the development and progression of cancer.
3. Exploring the potential of DEAB as a therapeutic agent for cancer and other diseases.
4. Investigating the effects of DEAB on the immune system and inflammation.
5. Developing new methods for the synthesis and purification of DEAB for industrial use.
Conclusion:
In conclusion, 3-[4-(diethylamino)benzylidene]-5-phenyl-2(3H)-furanone, or DEAB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DEAB is a potent inhibitor of ALDH enzymes and has a wide range of potential applications in the fields of cancer research, stem cell biology, and immunology. Further research is needed to fully understand the biochemical and physiological effects of DEAB and its potential as a therapeutic agent.
Méthodes De Synthèse
DEAB can be synthesized by the reaction of 4-(diethylamino)benzaldehyde with 3-phenylacetylacetone in the presence of a base. The reaction results in the formation of DEAB as a yellow crystalline solid. The synthesis of DEAB is a straightforward process and can be easily scaled up for industrial production.
Applications De Recherche Scientifique
DEAB has been used in scientific research for a variety of applications. One of the primary uses of DEAB is as an inhibitor of aldehyde dehydrogenase (ALDH) enzymes. ALDH enzymes play a crucial role in the metabolism of aldehydes, which are toxic to the body. By inhibiting ALDH enzymes, DEAB can be used to study the effects of aldehydes on cellular processes.
Propriétés
IUPAC Name |
(3Z)-3-[[4-(diethylamino)phenyl]methylidene]-5-phenylfuran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-3-22(4-2)19-12-10-16(11-13-19)14-18-15-20(24-21(18)23)17-8-6-5-7-9-17/h5-15H,3-4H2,1-2H3/b18-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULSUMWOFMEZBE-JXAWBTAJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C=C(OC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C\2/C=C(OC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-nitrophenol](/img/structure/B5771492.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B5771503.png)


![1-({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B5771518.png)
![2-(4-ethylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5771525.png)
![4-{[(1-naphthoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5771534.png)

![1-{4-[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]phenyl}ethanone](/img/structure/B5771544.png)
![4-tert-butyl-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5771552.png)

![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5771577.png)
![4-[5-(3,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5771583.png)